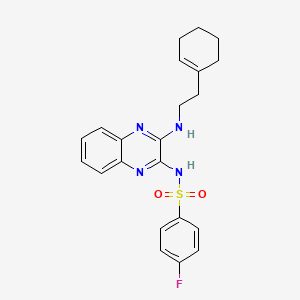

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide

Description

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring a quinoxaline core substituted with a cyclohexene-containing ethylamino group and a 4-fluorobenzenesulfonamide moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, including kinase inhibition and antimicrobial properties. The cyclohexene substituent may enhance lipophilicity and bioavailability, while the fluorine atom on the benzene ring could improve metabolic stability and binding affinity through electronic effects .

Properties

IUPAC Name |

N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O2S/c23-17-10-12-18(13-11-17)30(28,29)27-22-21(24-15-14-16-6-2-1-3-7-16)25-19-8-4-5-9-20(19)26-22/h4-6,8-13H,1-3,7,14-15H2,(H,24,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWDDKCEKZIXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions due to its unique structure and reactivity.

Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

Industry: Utilized in the synthesis of other complex compounds and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes or proteins, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The target compound shares structural motifs with several sulfonamide-based analogs:

Functional Group Impact

- Fluorine Substituents : The 4-fluorobenzenesulfonamide in the target compound contrasts with the 3-sulfanyl group in Parchem 89879-97-0. Fluorine’s electronegativity may enhance target binding compared to sulfhydryl groups, which are prone to oxidation .

- Cyclohexene vs. Aromatic Rings : The cyclohexene group in the target compound introduces conformational flexibility, unlike rigid aromatic substituents in SC-558 analogs or Example 53. This could modulate selectivity for protein targets .

Pharmacological and Physical Properties

- Bioactivity: While SC-558 analogs (1a-f) demonstrate COX-2 inhibition, the target compound’s quinoxaline core may favor kinase or antimicrobial targets, as seen in structurally related Parchem compounds .

Research Findings and Gaps

- Structural-Activity Relationships (SAR): Substitution at the quinoxaline 3-position (e.g., cyclohexene vs. sulfhydryl) significantly alters bioactivity. Fluorine and cyclohexene in the target compound may synergize for CNS penetration .

- Data Limitations: No direct bioactivity data exists for the target compound. Comparative analysis relies on structural analogs, underscoring the need for empirical studies.

Biological Activity

N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . It features a quinoxaline moiety, which is known for its diverse biological activities, and a sulfonamide group that enhances its pharmacological profile.

1. Anticancer Activity

Research indicates that quinoxaline derivatives, including N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide, exhibit significant anticancer properties. These compounds are known to inhibit various cancer cell lines by interfering with key signaling pathways.

- Inhibition of PI3K/Akt Pathway : The compound acts as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical pathway involved in cell growth and survival. This inhibition can lead to apoptosis in cancer cells .

2. Antimicrobial Activity

Quinoxaline derivatives have shown promising results against a range of microbial pathogens. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Studies

- A study demonstrated that similar sulfonamide derivatives exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. This activity is likely due to its ability to inhibit pro-inflammatory cytokines.

Research Findings

- In vitro studies have shown that quinoxaline derivatives can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), both of which are key players in inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | PI3K/Akt pathway inhibition | |

| Antimicrobial | Disruption of cell wall synthesis | |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 production |

Table 2: Related Compounds and Their Activities

Q & A

Q. What synthetic strategies are recommended for preparing N-(3-((2-(cyclohex-1-en-1-yl)ethyl)amino)quinoxalin-2-yl)-4-fluorobenzenesulfonamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the quinoxaline core. Key steps include:

Amination : Introduce the cyclohexene-ethylamine group via nucleophilic substitution at the quinoxaline C3 position under basic conditions (e.g., K₂CO₃ in DMF).

Sulfonylation : React the intermediate with 4-fluorobenzenesulfonyl chloride in the presence of a coupling agent like HATU.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol.

Critical Considerations : Monitor reaction progress via TLC and confirm regioselectivity using ¹H-NMR to distinguish between substitution at C2 vs. C3 positions .

Q. How can structural characterization of this compound be optimized using crystallographic methods?

Methodological Answer: For X-ray crystallography:

Crystal Growth : Use slow evaporation from a DCM/hexane mixture.

Data Collection : Employ synchrotron radiation for high-resolution data (λ = 0.710–0.920 Å).

Refinement : Use SHELXL (via the SHELX suite) for small-molecule refinement, focusing on resolving disordered cyclohexene and sulfonamide moieties. Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

Note : SHELX is robust for handling twinned data and high-resolution structures, but complementary tools like OLEX2 may improve visualization .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Design assays based on structural analogs (e.g., ADAM17 inhibitors):

Enzyme Inhibition : Use fluorescence resonance energy transfer (FRET) assays with a quenched substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂) to measure IC₅₀ values.

Cellular Viability : Test cytotoxicity in NSCLC cells via MTT assays, comparing results to controls like 4-fluoro-N-(3-((4-methoxypyridin-2-yl)amino)quinoxalin-2-yl)benzenesulfonamide (IR = 6.97 ± 0.67) .

Selectivity Profiling : Cross-screen against related enzymes (e.g., MMPs) to assess specificity.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in inhibitory potency across analogs?

Methodological Answer: Analyze substituent effects using data from analogs (see Table 1):

Contradiction Resolution : Use molecular dynamics (MD) simulations to model ligand-enzyme interactions, focusing on hydrophobic pocket occupancy and hydrogen bonding with the sulfonamide group. Validate via mutagenesis studies on ADAM17’s catalytic domain .

Q. What computational approaches are recommended for predicting off-target interactions?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Glide to screen against the Protein Data Bank (PDB), prioritizing targets with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).

Pharmacophore Modeling : Define essential features (e.g., sulfonamide’s sulfur atom, quinoxaline’s π-system) using Schrödinger’s Phase.

Machine Learning : Train a random forest model on ChEMBL data to predict toxicity.

Validation : Cross-reference predictions with experimental kinome-wide profiling .

Q. How can crystallographic data resolve ambiguities in the compound’s conformational flexibility?

Methodological Answer:

Multi-Temperature Crystallography : Collect datasets at 100 K and 298 K to capture dynamic behavior of the cyclohexene ring.

Torsion Angle Analysis : Use PLATON to measure dihedral angles between the quinoxaline and sulfonamide planes.

DFT Calculations : Compare experimental geometries with B3LYP/6-31G(d) optimized structures to identify energy minima.

Challenge : Disorder in the ethylamine linker may require constrained refinement in SHELXL .

Q. What strategies mitigate batch-to-batch variability in biological assay results?

Methodological Answer:

Quality Control : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Standardized Solubilization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation.

Inter-lab Validation : Use a reference compound (e.g., N-(3-(phenylsulfonamido)quinoxalin-2-yl)furan-2-carboxamide , IR = 3.65 ± 1.18) to calibrate assay conditions .

Q. How can isotopic labeling (e.g., ¹⁹F-NMR) elucidate metabolic stability?

Methodological Answer:

Synthesis : Introduce ¹⁹F at the benzenesulfonamide’s para position via directed fluorination.

Metabolic Profiling : Incubate with liver microsomes (human/rat) and monitor ¹⁹F signal decay over time.

Data Interpretation : Compare half-life (t₁/₂) with non-fluorinated analogs to assess fluorination’s impact on CYP450-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.